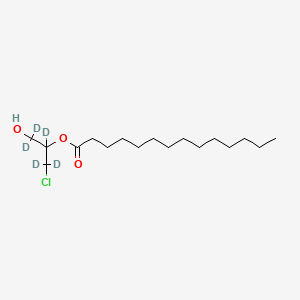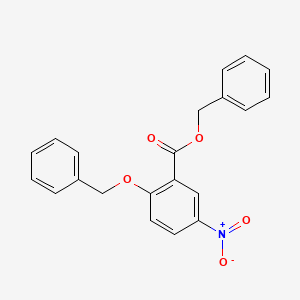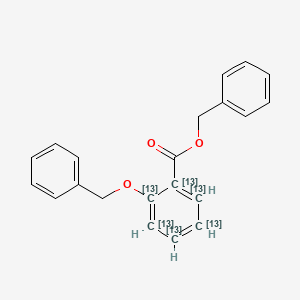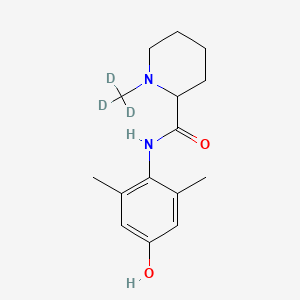
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate: is a stable isotope-labeled compound with the molecular formula C17H28D5ClO3 and a molecular weight of 325.93 g/mol . . This compound is used in various research applications due to its unique properties and stable isotope labeling.
准备方法
The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves several steps. The general synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of the starting material, which is typically a chlorinated alcohol.
Deuteration: The chlorinated alcohol is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Esterification: The deuterated chlorinated alcohol is then esterified with myristic acid to form the final product, this compound.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
化学反应分析
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology: In biological research, it is used to study metabolic pathways and enzyme kinetics.
Medicine: This compound is used in medical research to investigate the pharmacokinetics and pharmacodynamics of drugs.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and receptors, affecting their activity and leading to various biological effects .
相似化合物的比较
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate can be compared with other similar compounds, such as:
2-Myristoyl-3-chloropropanediol: This compound lacks the deuterium labeling, making it less suitable for certain research applications.
2-Myristoyl-3-bromopropanediol: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Myristoyl-3-hydroxypropanediol: This compound has a hydroxyl group instead of a chlorine atom, leading to different chemical properties and uses.
This compound is unique due to its stable isotope labeling, which provides advantages in research applications requiring precise tracking and quantification .
属性
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3/i14D2,15D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKGWYRAJZVFA-SUTULTBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858157 |
Source


|
| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330056-39-7 |
Source


|
| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)

